molecular formula C12H17NO2 B12699973 1-Pentanone, 1-(3-hydroxy-4-(methylamino)phenyl)- CAS No. 135420-18-7

1-Pentanone, 1-(3-hydroxy-4-(methylamino)phenyl)-

Katalognummer: B12699973
CAS-Nummer: 135420-18-7
Molekulargewicht: 207.27 g/mol
InChI-Schlüssel: RESFMWRDEXLKML-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Pentanone, 1-(3-hydroxy-4-(methylamino)phenyl)- is an organic compound with a unique structure that includes a pentanone backbone and a substituted phenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Pentanone, 1-(3-hydroxy-4-(methylamino)phenyl)- typically involves the reaction of 1-pentanone with a substituted phenyl group. The process may include steps such as:

    Nitration: Introducing a nitro group to the phenyl ring.

    Reduction: Reducing the nitro group to an amino group.

    Hydroxylation: Adding a hydroxyl group to the phenyl ring.

    Methylation: Introducing a methyl group to the amino group.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Pentanone, 1-(3-hydroxy-4-(methylamino)phenyl)- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The amino group can participate in substitution reactions, such as alkylation or acylation.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of alkylated or acylated derivatives.

Wissenschaftliche Forschungsanwendungen

1-Pentanone, 1-(3-hydroxy-4-(methylamino)phenyl)- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 1-Pentanone, 1-(3-hydroxy-4-(methylamino)phenyl)- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and amino groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Vergleich Mit ähnlichen Verbindungen

    1-Pentanone, 1-(3-hydroxy-4-aminophenyl)-: Lacks the methyl group on the amino group.

    1-Pentanone, 1-(3-methoxy-4-(methylamino)phenyl)-: Contains a methoxy group instead of a hydroxyl group.

    1-Pentanone, 1-(3-hydroxy-4-(ethylamino)phenyl)-: Contains an ethyl group instead of a methyl group on the amino group.

Uniqueness: 1-Pentanone, 1-(3-hydroxy-4-(methylamino)phenyl)- is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological molecules

Eigenschaften

CAS-Nummer

135420-18-7

Molekularformel

C12H17NO2

Molekulargewicht

207.27 g/mol

IUPAC-Name

1-[3-hydroxy-4-(methylamino)phenyl]pentan-1-one

InChI

InChI=1S/C12H17NO2/c1-3-4-5-11(14)9-6-7-10(13-2)12(15)8-9/h6-8,13,15H,3-5H2,1-2H3

InChI-Schlüssel

RESFMWRDEXLKML-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(=O)C1=CC(=C(C=C1)NC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.